molecular formula C5H10O2 B13851156 Pentanoic-2,2-D2 acid

Pentanoic-2,2-D2 acid

Cat. No.: B13851156
M. Wt: 104.14 g/mol
InChI Key: NQPDZGIKBAWPEJ-APZFVMQVSA-N
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Description

Pentanoic-2,2-D2 acid (CAS RN: 64118-37-2) is a deuterated derivative of pentanoic acid (valeric acid) where two hydrogen atoms at the second carbon position are replaced with deuterium (D). Its molecular formula is CH₃(CH₂)₂CD₂COOH, with a molecular weight of 104.14 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for quantifying fatty acids and glycerolipids in complex matrices like algal biomass . Its deuteration minimizes interference from endogenous compounds, ensuring high accuracy in recovery (82–99%) and stability studies .

Properties

Molecular Formula

C5H10O2

Molecular Weight

104.14 g/mol

IUPAC Name

2,2-dideuteriopentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i4D2

InChI Key

NQPDZGIKBAWPEJ-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CCC)C(=O)O

Canonical SMILES

CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanoic-2,2-D2 acid can be synthesized through several methods. One common approach involves the deuteration of valeric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to achieve high yields and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Pentanoic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Pentanoic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the isotope effect. This makes it a valuable tool for studying reaction kinetics and mechanisms .

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated pentanoic acids vary in the position and number of deuterium substitutions, influencing their physical properties and analytical applications:

Compound Name Molecular Formula CAS RN Deuterium Substitution Molecular Weight (g/mol) Key Applications
Pentanoic-2,2-D2 acid CH₃(CH₂)₂CD₂COOH 64118-37-2 C2: D₂ 104.14 Internal standard for C16–C18 fatty acids
Pentanoic-3,3-D2 acid C₅H₈D₂O₂ 83741-74-6 C3: D₂ 104.14 Isotopic tracer in metabolic studies
Pentanoic-4,4-D2 acid C₅H₈D₂O₂ 83741-75-7 C4: D₂ 104.14 Specialized lipid analysis
Pentanoic-5,5,5-D3 acid CD₃(CH₂)₃COOH 83741-76-8 C5: D₃ 105.15 Pharmaceutical research

Key Observations :

  • Analytical Selectivity: The position of deuteration affects chromatographic retention times. For example, this compound elutes earlier than non-deuterated pentanoic acid in GC-MS, reducing co-elution risks .
  • Stability: this compound exhibits ≥90% recovery after three freeze-thaw cycles, outperforming glyceryl tri(hexadecanoate-2,2-D2) (88–90%) in algal matrices .
  • Cost and Availability: this compound is commercially available at ~¥59,400/g (98 atom% D), while Pentanoic-5,5,5-D3 acid costs ~¥44,000/500mg .

Comparison with Non-Deuterated Structural Analogs

2-Isopropylpentanoic Acid

  • Structure : Branched-chain isomer with an isopropyl group at C2 (C₈H₁₆O₂).
  • Applications : Used in organic synthesis but lacks isotopic labeling, making it unsuitable for tracer studies .
  • Key Difference: Higher molecular weight (144.21 g/mol) and hydrophobicity compared to this compound.

2-Methylpentanoic Acid (2-Methylvaleric Acid)

  • Structure : CH₃CH(CH₃)CH₂COOH (C₆H₁₂O₂).
  • Properties : Boiling point 215–217°C; used in flavor and fragrance industries .
  • Analytical Role: Unlike this compound, it cannot serve as an internal standard due to natural abundance in biological samples .

Role in Algal Biomass Analysis

This compound is spiked into algal matrices to quantify free fatty acids (e.g., palmitic, oleic acid) with ≤3% inter-assay variability . Its deuterated structure avoids overlap with endogenous C16:0/C18:0 fatty acids, enabling precise calibration curves (0.25–100 μM) .

Comparison with Longer-Chain Deuterated Acids

  • Tridecanoic-2,2-D2 acid (C13:0-D2): Used for C10–C14 fatty acid quantification but shows lower recovery (90%) in algal matrices vs. This compound .
  • Pentadecanoic-2,2-D2 acid (C15:0-D2): Acts as a surrogate for C14–C16 fatty acids but requires higher concentrations (10 mM stock) for stability .

Biological Activity

Pentanoic-2,2-D2 acid, also known as 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid, is a deuterated derivative of pentanoic acid with significant implications in biological research and pharmacology. The incorporation of deuterium isotopes alters the compound's properties, enhancing its stability and potentially affecting its biological interactions. This article explores the biological activity of this compound through various studies and findings.

This compound has the molecular formula C₈H₁₆O₂ and features a branched alkyl chain with a carboxylic acid functional group. The presence of deuterium isotopes at specific positions influences its reactivity compared to non-deuterated analogs. The compound exhibits properties typical of carboxylic acids, participating in various chemical reactions while demonstrating unique kinetics due to the kinetic isotope effect.

Biological Activity Overview

  • Pharmacokinetics : As a deuterated analog of valproic acid, this compound has been shown to improve pharmacokinetic properties such as bioavailability and half-life. These enhancements may lead to better therapeutic outcomes in treating conditions like epilepsy and mood disorders .
  • Metabolic Studies : The compound is particularly valuable in metabolic studies due to its isotopic labeling, which allows researchers to trace its pathways within biological systems. This feature is crucial for understanding drug metabolism and pharmacodynamics.
  • Microbial Interactions : Recent studies have indicated that short-chain fatty acids (SCFAs), including pentanoic acid, play a role in gut microbiota modulation. In patients with various malignancies, altered levels of SCFAs were observed, suggesting potential implications for cancer metabolism and treatment .

Study 1: Pharmacokinetic Evaluation

A study examining the pharmacokinetics of this compound demonstrated that the presence of deuterium significantly altered its metabolic profile compared to non-deuterated valproic acid. The results indicated increased plasma concentrations and prolonged half-lives in animal models, supporting its potential use in therapeutic applications.

Study 2: Gut Microbiota Profiling

In a cohort study involving patients with colorectal cancer (CRC) and other malignancies, fecal samples were analyzed for SCFA concentrations. The findings revealed elevated levels of pentanoic acid in cancer patients compared to healthy controls, indicating its role as a potential biomarker for gut health and disease progression .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Pentanoic Acid Straight-chain carboxylic acidNon-deuterated version; more common in natureBasic metabolic functions
Valproic Acid Branched structure with anticonvulsant propertiesEstablished medication for epilepsy; non-deuteratedAnticonvulsant; mood stabilizer
This compound Deuterated analog of valproic acidEnhanced pharmacokinetics; isotopic labelingImproved therapeutic outcomes

This compound modulates neurotransmitter activity similar to valproic acid. Its mechanism involves influencing GABAergic pathways in the brain, leading to anticonvulsant effects. The presence of deuterium may enhance the compound's stability and prolong its action duration .

Q & A

Q. What quality control steps are essential for batch-to-batch reproducibility?

  • QC Protocol :
  • Standardize synthetic conditions (e.g., reagent stoichiometry, reaction time).
  • Validate isotopic purity for each batch using MS and NMR.
  • Document deviations in reaction logs (e.g., temperature fluctuations, solvent purity) .

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